molecular formula C6H3BrN2O3 B1441423 5-Bromo-3-nitropyridine-2-carbaldehyde CAS No. 1086838-46-1

5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No. B1441423
M. Wt: 231 g/mol
InChI Key: HDDQWSRCVIZQIJ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .


Synthesis Analysis

5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitropyridine-2-carbaldehyde consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .


Physical And Chemical Properties Analysis

5-Bromo-3-nitropyridine-2-carbaldehyde is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .

Scientific Research Applications

Large-Scale Synthesis

5-Bromo-3-nitropyridine-2-carbaldehyde, a derivative of nitropyridine, is utilized in large-scale chemical synthesis. For example, the synthesis of 5-Bromo-2-nitropyridine, a closely related compound, involves hydrogen peroxide oxidation and has been optimized for large-scale production. This process includes safety studies and the development of robust reaction conditions, indicating the compound's significance in industrial chemistry (Agosti et al., 2017).

Spectroscopic Analysis

The compound is also a subject of spectroscopic studies. Fourier transform Raman and infrared spectroscopy have been used to analyze 5-Bromo-2-nitropyridine. These studies provide insights into the molecule's vibrational frequencies, infrared intensities, and Raman scattering activities, contributing to a deeper understanding of its chemical properties (Sundaraganesan et al., 2005).

Computational Chemistry and Molecular Dynamics

5-Bromo-3-nitropyridine-2-carbaldehyde has been the focus of computational chemistry studies. Density functional theory (DFT) and time-dependent DFT calculations have been conducted to understand its molecular structure and energy. These studies include analysis of molecular electrostatic potential, frontier molecular orbitals, electron-hole conversions, and donor-acceptor interactions. Such studies are crucial in predicting the reactivity and interactions of the molecule in various chemical environments (Arulaabaranam et al., 2021).

Safety And Hazards

5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .

properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQWSRCVIZQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725559
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitropyridine-2-carbaldehyde

CAS RN

1086838-46-1
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 155 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using iodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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6.7 g
Type
reactant
Reaction Step Two
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Quantity
4 mL
Type
solvent
Reaction Step Three
Name
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Reaction Step Seven
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Reaction Step Eight
Quantity
462 mg
Type
reactant
Reaction Step Nine
Quantity
50 g
Type
reactant
Reaction Step Ten
Quantity
69.9 g
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 116 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 180 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 147 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using idodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 70 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was also prepared as follows:
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
390 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Reaction Step Six
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Reaction Step Seven
Quantity
462 mg
Type
reactant
Reaction Step Eight
Quantity
50 g
Type
reactant
Reaction Step Nine
Quantity
27.4 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
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0 (± 1) mol
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Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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